amine](/img/structure/B13286223.png)
[(2-Bromo-5-chlorophenyl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a methoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:
Bromination and Chlorination: The starting material, phenylmethanol, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively.
Formation of the Methoxyethylamine Group: The brominated and chlorinated phenylmethanol is then reacted with 2-methoxyethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylmethanes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in biological studies to investigate the effects of bromine and chlorine substitution on biological activity.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity, leading to various biological effects. The methoxyethylamine group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
(2-Bromo-5-chlorophenyl)methylamine can be compared with other similar compounds, such as:
(2-Bromo-5-chlorophenyl)methylamine: This compound lacks the methoxy group, which can affect its chemical reactivity and biological activity.
(2-Bromo-5-chlorophenyl)methylamine: The ethyl group can influence the compound’s solubility and pharmacokinetic properties.
(2-Bromo-5-chlorophenyl)methylamine: The presence of a hydroxy group can enhance the compound’s hydrogen bonding capability and affect its biological interactions.
The uniqueness of (2-Bromo-5-chlorophenyl)methylamine lies in its specific combination of substituents, which can provide distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13BrClNO/c1-14-5-4-13-7-8-6-9(12)2-3-10(8)11/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
BYRJORDNVAQEKU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


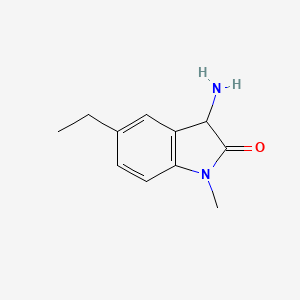
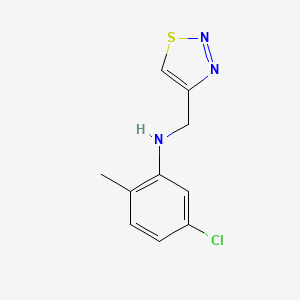
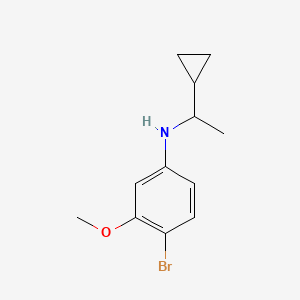
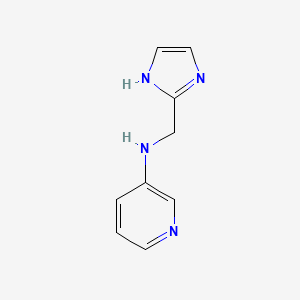


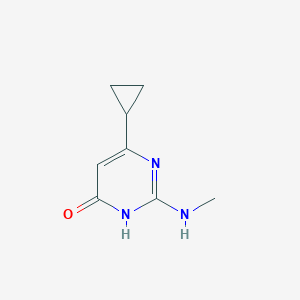

![6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13286187.png)
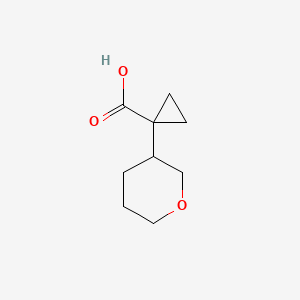
![7-Propyl-1-azaspiro[3.5]nonane](/img/structure/B13286198.png)
![4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13286212.png)
![2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide](/img/structure/B13286217.png)
![N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13286220.png)
